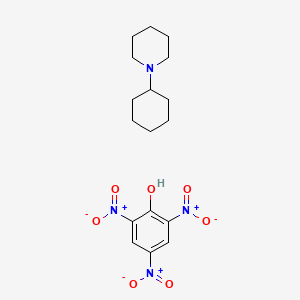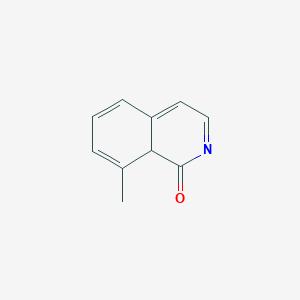
6-Methyl-2-(4-methylphenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(4-methylphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. This compound, with its unique structure, has garnered interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include the use of a condensing agent and a solvent such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The reaction conditions are typically mild, and the process is designed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinazolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Halogenated quinazolines.
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar structure but without the methyl and phenyl substituents.
2-Methylquinazoline: Similar structure with a methyl group at the 2-position.
4-Methylquinazoline: Similar structure with a methyl group at the 4-position.
Uniqueness
6-Methyl-2-(4-methylphenyl)quinazoline is unique due to the presence of both a methyl group at the 6-position and a 4-methylphenyl group at the 2-position. These substituents can significantly alter the compound’s biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinazoline |
InChI |
InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)16-17-10-14-9-12(2)5-8-15(14)18-16/h3-10H,1-2H3 |
InChI Key |
XARUJSCFCNWPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)



![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)

